AMG-837 sodium - 865231-45-4

AMG-837 sodium

Catalog Number: EVT-259106
CAS Number: 865231-45-4
Molecular Formula: C26H20F3NaO3
Molecular Weight: 460.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AMG-837 sodium is a salt of AMG-837 --- a potent GPR40 agonist. Acute administration of AMG-837 lowered glucose excursions and increased glucose stimulated insulin secretion during glucose tolerance tests in both normal and Zucker fatty rats. The improvement in glucose excursions persisted following daily dosing of AMG-837 for 21-days in Zucker fatty rats. Preclinical studies demonstrated that AMG-837 was a potent GPR40 partial agonist which lowered post-prandial glucose levels. These studies support the potential utility of AMG-837 for the treatment of type 2 diabetes.
Source and Classification

AMG-837 sodium has been classified under synthetic organic compounds. Its chemical structure features a β-substituted phenylpropanoic acid with an alkyne group, which contributes to its pharmacological properties. The compound is cataloged under the CAS number 865231-45-4 and is available for research purposes from various chemical suppliers .

Synthesis Analysis

Methods and Technical Details

The synthesis of AMG-837 sodium involves several critical steps:

  1. Formation of the Core Structure: This typically includes organic synthesis techniques such as condensation reactions, cyclization, and functional group transformations.
  2. Functionalization: The core structure is functionalized with various substituents to achieve desired pharmacological properties. This may involve reactions such as halogenation, alkylation, and esterification.

While specific proprietary details regarding the synthesis routes are not publicly disclosed, general synthetic methods for similar compounds provide insight into the processes involved .

Industrial Production Methods

Molecular Structure Analysis

Structure and Data

The molecular structure of AMG-837 sodium can be described by its IUPAC name: (3S)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid. Its structural formula includes various functional groups that contribute to its activity on the GPR40 receptor .

Key structural features include:

  • A β-substituted phenylpropanoic acid backbone.
  • An alkyne group that enhances its reactivity and interaction with biological targets.
Chemical Reactions Analysis

Types of Reactions

AMG-837 sodium can participate in several chemical reactions, including:

  1. Oxidation: Involves the addition of oxygen or removal of hydrogen, commonly using oxidizing agents like potassium permanganate.
  2. Reduction: Involves the addition of hydrogen or removal of oxygen, typically utilizing reducing agents such as lithium aluminum hydride.
  3. Substitution: Involves replacing one functional group with another, often using halogens or nucleophiles .

Major Products Formed

The specific products formed from these reactions depend on the conditions and reagents used. For example:

  • Oxidation may yield ketones or carboxylic acids.
  • Reduction may yield alcohols or amines .
Mechanism of Action

AMG-837 sodium acts as a partial agonist of the GPR40 receptor, which plays a vital role in regulating insulin secretion in response to elevated glucose levels. Upon binding to GPR40, AMG-837 activates intracellular signaling pathways that enhance glucose-stimulated insulin secretion. This mechanism has been demonstrated through various biochemical assays showing significant activity at low concentrations .

Physical and Chemical Properties Analysis

Physical Properties

AMG-837 sodium is a solid at room temperature and exhibits high purity levels (≥98%). The specific physical properties such as melting point and solubility are typically determined through experimental methods but are not explicitly detailed in available sources .

Chemical Properties

The compound's chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as temperature and humidity. Reactivity profiles indicate that it can undergo oxidation and reduction reactions typical for organic compounds containing alkyne groups .

Applications

AMG-837 sodium has several scientific applications:

  1. Chemistry: Used as a reagent in organic synthesis and as a tool to study GPR40 receptor interactions.
  2. Biology: Investigated for its role in cellular signaling pathways related to insulin secretion.
  3. Medicine: Explored as a potential therapeutic agent for type 2 diabetes due to its ability to enhance insulin secretion and lower glucose levels.
  4. Industry: Utilized in developing new pharmacological agents targeting metabolic disorders .
Introduction to AMG-837 Sodium

GPR40/FFA1 Receptor Agonism in Type 2 Diabetes Therapeutics

GPR40 (FFA1), a Gq protein-coupled receptor highly expressed in pancreatic β-cells and enteroendocrine L cells, has emerged as a promising therapeutic target for type 2 diabetes mellitus (T2DM). Activation of GPR40 by endogenous long-chain free fatty acids (FFAs) or synthetic agonists amplifies glucose-dependent insulin secretion (GDIS) and enhances glucagon-like peptide-1 (GLP-1) release. This dual mechanism offers significant advantages over conventional insulin secretagogues like sulfonylureas, which carry a high risk of hypoglycemia due to glucose-independent insulin release [2] [6].

AMG-837 sodium (C₂₆H₂₀F₃NaO₃, CAS# 865231-45-4) is a potent and selective GPR40 agonist developed through lead optimization of high-throughput screening hits. It exhibits robust activity in preclinical models:

  • In vitro potency: EC₅₀ = 13 nM at human GPR40 in calcium flux assays [4] [8].
  • Insulin secretion: Enhances glucose-stimulated insulin secretion (GSIS) in MIN6 β-cells (EC₅₀ comparable to calcium flux assays) and isolated mouse islets [2] [5].
  • Glucose lowering: Acute administration reduced glucose excursions by 30–50% during oral glucose tolerance tests (OGTT) in normal Sprague-Dawley rats and obese Zucker fatty rats [2].

Table 1: Pharmacodynamic Profile of AMG-837 Sodium

Assay SystemParameterValueSignificance
HEK293/hGPR40 cellsCa²⁺ flux EC₅₀13 nMHigh human receptor potency [4] [8]
MIN6 β-cellsInsulin secretion EC₅₀~13 nMDirect stimulation of insulin release [4]
Zucker fatty rats (OGTT)Glucose AUC reduction (acute dose)50%Acute glucose-lowering efficacy [2]
Zucker fatty rats (21d)Sustained glucose loweringYesPersistent anti-hyperglycemic effect [2]

The therapeutic rationale for GPR40 agonism hinges on its tissue-specific expression. Unlike systemically acting drugs, AMG-837 primarily targets pancreatic and enteroendocrine pathways, minimizing off-target effects. This spatial specificity is critical for avoiding hypoglycemia, as GPR40 agonists require elevated glucose levels to trigger insulin secretion [6] [7].

Rationale for AMG-837 Sodium as a Partial Agonist

AMG-837 functions as a partial agonist at GPR40, a characteristic differentiating it from full agonists like TAK-875 (fasiglifam). This pharmacological profile balances efficacy with safety:

  • Mechanistic basis: In GTPγS binding and calcium flux assays, AMG-837 exhibits approximately 50–70% efficacy relative to full endogenous ligands like linoleic acid [2].
  • Reduced desensitization: Partial agonism minimizes receptor internalization and β-cell exhaustion, potentially preserving long-term function [6].
  • Sustained efficacy: Despite partial activation, 21-day daily dosing in Zucker fatty rats maintained glucose-lowering effects without tachyphylaxis [2].

Structural optimization of AMG-837 focused on mitigating pharmacokinetic limitations of earlier GPR40 agonists:

  • Lipophilicity challenge: Early analogs had high logP (e.g., AMG-837 logP = 6.8), correlating with significant blood-brain barrier (BBB) penetration (brain/plasma ratio = 0.6) [3].
  • Polar surface area optimization: Incorporation of polar groups and amide linkers reduced BBB penetration (e.g., analogs AMG-3189 and AMG-4668 exhibited brain/plasma ratios <0.05) [3] [7].
  • Metabolic stability: Replacing metabolically labile methylene groups with carbonyl moieties blocked N-dealkylation pathways, improving half-life [7].

Table 2: Comparative Analysis of GPR40 Agonist Properties

PropertyAMG-837TAK-875Optimized Analogs
Agonism typePartialFullPartial/Full
Human GPR40 EC₅₀13 nM14 nM0.8–118 nM [7]
LogP6.85.23.5–5.0 [3]
Brain/Plasma ratio0.60.030.02–0.04 [3]
CYP450 inhibitionLowHighVariable [7]

The partial agonism profile combined with structural refinements positions AMG-837 as a template for next-generation GPR40 modulators. Its sodium salt formulation enhances solubility and bioavailability, critical for oral dosing [5]. Despite discontinuation of TAK-875 due to hepatotoxicity, AMG-837-derived compounds continue to inform drug design by demonstrating that partial agonism and reduced lipophilicity may mitigate safety risks [3] [6].

Properties

CAS Number

865231-45-4

Product Name

AMG-837 sodium

IUPAC Name

sodium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate

Molecular Formula

C26H20F3NaO3

Molecular Weight

460.4 g/mol

InChI

InChI=1S/C26H21F3O3.Na/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;/h3,5-15,21H,16-17H2,1H3,(H,30,31);/q;+1/p-1/t21-;/m0./s1

InChI Key

CRTDAZVPDCRYKT-BOXHHOBZSA-M

SMILES

CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Na+]

Solubility

Soluble in DMSO

Synonyms

AMG-837 sodium; AMG-837 sodium salt

Canonical SMILES

CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Na+]

Isomeric SMILES

CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.